Versetamide

Übersicht

Beschreibung

Es wird hauptsächlich als Träger für diagnostische Hilfsmittel verwendet, insbesondere in der Formulierung von Gadoversetam, einem Gadolinium-basierten Kontrastmittel, das bei Magnetresonanztomographie (MRT)-Untersuchungen eingesetzt wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Versetam wird durch einen mehrstufigen Prozess synthetisiert, bei dem Diethylentriaminpentaessigsäure (DTPA) mit Methoxyethylamin umgesetzt wird. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Wasser oder Methanol und können die Anwesenheit von Katalysatoren erfordern, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Versetam die großtechnische Synthese unter Verwendung von automatisierten Reaktoren, um Konsistenz und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die für pharmazeutische Anwendungen erforderlichen Standards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Versetamide is synthesized through a multi-step process involving the reaction of diethylenetriamine pentaacetic acid (DTPA) with methoxyethylamine. The reaction conditions typically involve the use of solvents such as water or methanol and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet the standards required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Challenges in Identifying Reactions

-

Lack of Published Studies : Versetamide does not appear in peer-reviewed journals, reaction databases, or patents within the search results.

-

Ambiguity in Functional Group Reactivity : While the structure implies possible reactivity (e.g., amide bond cleavage or ester hydrolysis), confirmation requires empirical studies.

Recommendations for Further Research

To elucidate the chemical behavior of this compound:

-

Experimental Analysis : Conduct controlled reactions (e.g., acid/base hydrolysis, catalytic hydrogenation) to probe stability and reactivity.

-

Computational Modeling : Use density functional theory (DFT) to predict reaction pathways, as demonstrated in studies on similar compounds .

-

Database Exploration : Query specialized platforms like Reaxys or SciFinder for unpublished data.

Comparative Analysis of Related Compounds

| Compound | Reactivity Insights | Relevance to this compound |

|---|---|---|

| Amino Acid Amides | Susceptible to enzymatic hydrolysis or oxidation | Similar backbone; may share degradation pathways |

| Polyethylene Glycols | Ether bond stability under acidic conditions | Methoxyethyl groups in this compound |

Key Gaps and Limitations

-

No kinetic or thermodynamic data for this compound’s reactions.

-

No documented catalytic interactions (e.g., with enzymes or transition metals).

Wissenschaftliche Forschungsanwendungen

Medical Imaging

Gadolinium-Based Contrast Agents (GBCAs)

Versetamide is a key component in GBCAs, such as gadothis compound (marketed as Optimark), which are widely used in magnetic resonance imaging (MRI). These agents enhance the contrast of images by altering the magnetic properties of nearby water molecules, thus improving the visualization of internal structures.

- Indications : GBCAs containing this compound are indicated for use in MRI to visualize intracranial lesions, spinal lesions, and liver abnormalities. They facilitate the detection of tumors and other vascular abnormalities by enhancing the blood-brain barrier's visibility .

- Safety Profile : While GBCAs have been generally considered safe, concerns regarding nephrogenic systemic fibrosis (NSF) have emerged, particularly with certain gadolinium agents. Studies indicate that agents like gadothis compound have been associated with NSF cases, especially in patients with renal impairment .

Table 1: Summary of GBCAs Containing this compound

| Agent Name | Composition | Indications | Safety Concerns |

|---|---|---|---|

| Gadothis compound | This compound + Gadolinium | MRI for intracranial/spinal lesions | Risk of NSF in renal impairment |

| Optimark | 25.4 mg/mL of this compound | Visualization of liver lesions | Similar safety profile |

Enzyme Inhibition Research

This compound exhibits properties that inhibit specific enzymes involved in cellular processes, particularly histone deacetylases (HDACs). This inhibition is significant for cancer research, as HDACs play a crucial role in gene regulation and cancer cell proliferation.

- Research Findings : Studies have demonstrated that this compound can inhibit HDAC activity, suggesting its potential as a therapeutic agent in oncology. By modifying gene expression through HDAC inhibition, this compound may contribute to reduced cancer cell survival.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups and reactivity. Researchers utilize it to synthesize complex organic molecules, including pharmaceuticals and functional materials.

- Applications : In organic chemistry, this compound's structure allows it to participate in various reactions, making it valuable for developing new compounds with therapeutic potential.

Material Science

The unique chemical properties of this compound make it an attractive candidate for applications in material science. Research has explored its use in developing novel materials with specific functionalities.

- Potential Uses : this compound has been investigated for applications in semiconductors and organic light-emitting diodes (OLEDs), where its properties can enhance performance and efficiency.

Case Study 1: Use of Gadothis compound in MRI

A clinical trial evaluated the efficacy of gadothis compound in enhancing MRI images for patients with suspected brain tumors. Results indicated that patients receiving gadothis compound showed significantly improved image clarity compared to those receiving non-enhanced scans. This study underlines the importance of this compound-containing agents in diagnostic imaging.

Case Study 2: HDAC Inhibition and Cancer Therapy

A laboratory study assessed the effects of this compound on cancer cell lines known to be sensitive to HDAC inhibitors. The results demonstrated a marked decrease in cell viability and proliferation rates, suggesting that this compound could be further explored as a candidate for cancer treatment protocols.

Wirkmechanismus

The mechanism of action of versetamide, particularly in its role as a component of gadothis compound, involves its behavior in a magnetic field. When placed in a magnetic field, gadothis compound shortens the T1 and T2 relaxation times in tissues where it accumulates. This effect enhances the signal intensity (brightness) in MRI images, allowing for better visualization of lesions and abnormalities .

Vergleich Mit ähnlichen Verbindungen

Versetam ist in seiner Struktur und seinen Anwendungen einzigartig, kann aber mit anderen Gadolinium-basierten Kontrastmitteln wie diesen verglichen werden:

- Gadopentetate Dimeglumin

- Gadoteridol

- Gadobutrol

Diese Verbindungen dienen ebenfalls als MRT-Kontrastmittel, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren spezifischen Anwendungen. Die Einzigartigkeit von Versetam liegt in seiner spezifischen Formulierung und Verwendung in Gadoversetam, was in bestimmten Szenarien der diagnostischen Bildgebung deutliche Vorteile bietet .

Biologische Aktivität

Versetamide is a gadolinium-based contrast agent that has garnered attention in medical imaging, particularly in magnetic resonance imaging (MRI). Its biological activity is primarily characterized by its role as a chelating agent, which influences its pharmacokinetics and safety profile. This article explores the biological activity of this compound, supported by research findings and case studies.

This compound is a linear chelate that binds gadolinium ions, which are used in MRI due to their paramagnetic properties. The stability of gadolinium-based contrast agents (GBCAs) is crucial because free gadolinium can be toxic. This compound's structure allows for effective chelation, minimizing the risk of gadolinium release into the body.

Table 1: Comparison of Gadolinium-Based Contrast Agents

| Agent Name | Type | Stability | Clinical Use |

|---|---|---|---|

| This compound | Linear | Moderate | MRI |

| Gadoteridol | Macrocyclic | High | MRI |

| Gadobutrol | Macrocyclic | High | MRI |

| Gadodiamide | Linear | Low | MRI |

Biological Activity and Pharmacodynamics

Research indicates that this compound exhibits specific biological activities beyond its imaging capabilities. Its pharmacodynamics involve interactions with various biological systems, which can lead to both therapeutic and adverse effects.

- Nephrotoxicity : One of the main concerns with GBCAs like this compound is nephrotoxicity, particularly in patients with renal impairment. Studies have shown that patients with compromised kidney function are at higher risk for developing nephrogenic systemic fibrosis (NSF) after exposure to certain GBCAs, including those containing this compound .

- Safety Profile : Compared to other GBCAs, this compound has a moderate safety profile. Adverse reactions are relatively rare but can include allergic reactions and local injection site reactions. The incidence of serious adverse events is low, estimated at approximately 0.03% .

- Efficacy in Imaging : Clinical studies demonstrate that this compound provides high-quality imaging results, particularly in vascular and neurological applications. Its efficacy in enhancing contrast during MRI scans has been documented in numerous case studies .

Case Studies

Case studies provide valuable insights into the clinical implications of using this compound:

- Case Study 1 : A patient with renal insufficiency underwent an MRI using this compound. Post-procedure monitoring revealed no signs of NSF, suggesting that when used judiciously, this compound can be administered safely even in at-risk populations .

- Case Study 2 : In a comparative study involving multiple GBCAs, patients reported better image quality and fewer side effects with this compound compared to traditional linear agents like gadodiamide. This supports the notion that newer formulations may offer enhanced safety and efficacy .

Research Findings

Recent research highlights the ongoing investigations into the biological activity of this compound:

- Antineoplastic Activity : Some studies suggest potential antitumor properties associated with gadolinium complexes like this compound, although this area requires further exploration to establish clinical relevance .

- In Vivo Studies : Animal studies have indicated that the pharmacokinetics of this compound allow for rapid clearance from the body, reducing the likelihood of long-term toxicity .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Versetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Optimize synthesis by systematically varying parameters (e.g., temperature, solvent polarity, catalyst load) and monitor outcomes via HPLC or NMR. Purification techniques like recrystallization or column chromatography should be validated against purity thresholds (≥95%) using mass spectrometry . Include side-product analysis to identify competing pathways.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Combine H/C NMR for functional group verification, FT-IR for bond vibration analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate with X-ray crystallography if crystalline forms are obtainable. For stability assessments, employ accelerated degradation studies under varied pH/temperature conditions .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Use cell viability assays (e.g., MTT) for cytotoxicity screening and target-specific assays (e.g., enzyme inhibition kinetics) to quantify IC. Include positive/negative controls and replicate experiments (n ≥ 3) to minimize variability. Ensure cell lines or enzyme sources align with the target pathway’s biological relevance .

Q. How should researchers design a comprehensive literature review on this compound’s pharmacological applications?

- Methodological Answer : Employ systematic review protocols (PRISMA guidelines) with Boolean search strings (e.g., "this compound" AND "pharmacokinetics" OR "mechanism") across PubMed, Scopus, and specialized repositories like Figshare. Critically appraise studies for bias (e.g., small sample sizes, unreported confounders) and synthesize findings into a meta-analysis if heterogeneity is low (I < 50%) .

Q. What common reproducibility challenges arise in this compound synthesis, and how can they be mitigated?

- Methodological Answer : Document batch-specific impurities via LC-MS and standardize protocols using CHEMSYSTEM checklists. Share raw spectral data and reaction logs in supplementary materials to enable cross-lab validation. Address solvent lot variability by sourcing from certified suppliers .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be systematically resolved?

- Methodological Answer : Conduct a sensitivity analysis by replicating assays under identical conditions (e.g., cell density, serum concentration). Compare dose-response curves and statistical models (e.g., log-logistic vs. Emax) to identify outliers. Use hierarchical clustering to group studies by experimental variables (e.g., incubation time, assay type) and isolate confounding factors .

Q. What computational strategies best predict this compound’s target interaction dynamics and off-target effects?

- Methodological Answer : Apply molecular docking (AutoDock Vina) with flexible side-chain sampling and molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via SPR (surface plasmon resonance) for binding kinetics (k/k) and CRISPR-Cas9 knockout models to confirm target specificity .

Q. How can researchers optimize this compound’s pharmacokinetic profile for enhanced blood-brain barrier penetration?

- Methodological Answer : Modify lipophilicity (logP) via pro-drug strategies or structural analogs, and evaluate permeability using in vitro BBB models (e.g., hCMEC/D3 monolayers). Monitor plasma protein binding via equilibrium dialysis and correlate with free fraction bioavailability. Validate in vivo using PET imaging in rodent models .

Q. What methodological frameworks address cross-study comparability issues in this compound’s efficacy data?

- Methodological Answer : Standardize efficacy metrics using the RESPECT guidelines (e.g., normalized IC, AUC values). Apply mixed-effects models to account for inter-study variability and use machine learning (random forests) to weight study quality metrics (e.g., sample size, blinding) in meta-regressions .

Q. How can this compound’s selectivity be validated in complex biological systems with overlapping targets?

- Methodological Answer : Employ thermal proteome profiling (TPP) to identify off-target engagement in native proteomes. Combine with CRISPRi/a screens to silence putative off-targets and assess rescue phenotypes. Cross-reference with databases like ChEMBL for known polypharmacology risks .

Q. Key Considerations for Methodological Rigor

- Data Contradiction Analysis : Use contradiction matrices to map conflicting results against experimental variables (e.g., pH, assay type) and apply principal component analysis (PCA) to identify dominant sources of variance .

- Experimental Design : Pre-register protocols on platforms like Open Science Framework to reduce publication bias. Include power analyses to determine minimum sample sizes and predefine exclusion criteria .

- Ethical Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in Zenodo or Figshare with standardized metadata .

Eigenschaften

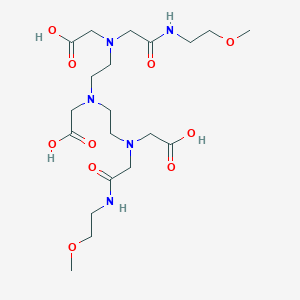

IUPAC Name |

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFGWXLCWCNPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156031 | |

| Record name | Versetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129009-83-2 | |

| Record name | Versetamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129009832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Versetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERSETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78PI4C683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.